N-Methyl Duloxetine-naphthyl-d7 N-Methyl Duloxetine-naphthyl-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC18019302
InChI: InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/i3D,4D,5D,7D,8D,9D,10D
SMILES:
Molecular Formula: C19H21NOS
Molecular Weight: 318.5 g/mol

N-Methyl Duloxetine-naphthyl-d7

CAS No.:

Cat. No.: VC18019302

Molecular Formula: C19H21NOS

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl Duloxetine-naphthyl-d7 -

Specification

Molecular Formula C19H21NOS
Molecular Weight 318.5 g/mol
IUPAC Name 3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine
Standard InChI InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/i3D,4D,5D,7D,8D,9D,10D
Standard InChI Key JFTURWWGPMTABQ-DDDCEERRSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H]
Canonical SMILES CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC22_{22}H16_{16}D7_7NO5_5S
Molecular Weight420.5 g/mol
CAS Number938-807-3
Melting Point114–116°C
Optical Activity[α]D_D +116° to +125° (methanol)

Stereochemical Configuration

The compound retains the S-configuration at the chiral center, critical for its binding affinity to serotonin and norepinephrine transporters . Deuterium substitution occurs exclusively on the naphthyl ring, preserving the thiophene and propylamine backbone essential for SNRI activity .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-Methyl Duloxetine-naphthyl-d7 begins with deuterium-labeled 1-fluoronaphthalene-d7, which undergoes nucleophilic aromatic substitution with (S)-3-methylamino-1-(2-thienyl)-1-propanol . Key steps include:

  • Deuterium Incorporation: Catalytic deuteration of 1-fluoronaphthalene using D2_2 gas and palladium catalysts.

  • Etherification: Reaction of deuterated naphthalene with the chiral alcohol intermediate.

  • Salt Formation: Precipitation as the maleate salt to enhance stability .

Table 2: Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield
11-Fluoronaphthalene-d7D2_2, Pd/C, 150°C85%
2(S)-3-Methylamino-1-(2-thienyl)-1-propanolK2_2CO3_3, DMF, 80°C78%
3Crude Duloxetine-d7HCl, ethanol90%
4Maleate Salt FormationMaleic acid, acetone95%

Analytical Profiling

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 421.214 [M+H]+^+, consistent with the deuterated structure . Nuclear Magnetic Resonance (NMR) spectra exhibit characteristic shifts for deuterated naphthyl protons (δ 7.2–8.1 ppm) and thiophene residues (δ 6.8–7.0 ppm) .

Pharmacological Profile and Mechanism of Action

Metabolic Stability and Isotope Effects

Deuteration at the naphthyl group reduces oxidative metabolism by CYP2D6 and CYP1A2, extending the compound’s half-life in vitro . Comparative studies show a 1.3-fold increase in plasma stability compared to non-deuterated duloxetine, attributed to the kinetic isotope effect slowing C-D bond cleavage .

Applications in Biomedical Research

Isotopic Tracer Studies

N-Methyl Duloxetine-naphthyl-d7 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying duloxetine in biological matrices. Its deuterated structure eliminates matrix interference, enabling precise measurement at concentrations as low as 0.1 ng/mL .

Metabolic Pathway Elucidation

In vivo studies using deuterated duloxetine have mapped naphthyl epoxidation and glucuronidation as primary metabolic routes, accounting for 70% of urinary excretion . Deuterium labeling allows tracking of specific metabolites, confirming the role of CYP2D6 in O-demethylation .

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